Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group, an oxan-4-ylsulfanyl group, and a carboxylate ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Oxan-4-ylsulfanyl Group: This step involves the nucleophilic substitution reaction where the oxan-4-ylsulfanyl group is introduced using a suitable thiol reagent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxan-4-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and oxan-4-ylsulfanyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate: Unique due to the presence of the oxan-4-ylsulfanyl group.
Methyl 2-chloro-5-(methylthio)pyridine-3-carboxylate: Similar structure but with a methylthio group instead of oxan-4-ylsulfanyl.
Methyl 2-chloro-5-(ethylsulfanyl)pyridine-3-carboxylate: Contains an ethylsulfanyl group.
Uniqueness
The presence of the oxan-4-ylsulfanyl group in this compound imparts unique chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-chloro-5-(oxan-4-ylsulfanylmethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-17-13(16)11-6-9(7-15-12(11)14)8-19-10-2-4-18-5-3-10/h6-7,10H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEFICAVTQWXMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)CSC2CCOCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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